molecular formula C18H23N3O4 B4367763 tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate

tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate

Cat. No.: B4367763
M. Wt: 345.4 g/mol
InChI Key: KHJYBYGHKGXUKL-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate: is a complex organic compound with a molecular formula of C18H26N2O4. This compound is known for its unique structure, which includes a piperazine ring and an isoindoline moiety. It is often used in various chemical and pharmaceutical applications due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an appropriate isoindoline derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms .

Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways . The specific pathways involved depend on the context of its use, whether in biological research or therapeutic applications .

Comparison with Similar Compounds

Uniqueness: What sets tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate apart from similar compounds is its specific combination of functional groups. The presence of both the piperazine ring and the isoindoline moiety provides unique reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 4-[(1,3-dioxoisoindol-2-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-19(9-11-20)12-21-15(22)13-6-4-5-7-14(13)16(21)23/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJYBYGHKGXUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate
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tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate
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tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate
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tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate
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tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate
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tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate

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